1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol
Description
This compound features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a methyl group at position 3, a 3-methylbutyl chain at position 4, and a hydroxyl group at position 3. The 5-hydroxyl group may undergo tautomerism (enol-keto), similar to structurally related pyrazol-5-ol derivatives, which could affect its reactivity and intermolecular interactions .
Properties
Molecular Formula |
C13H22N2O3S |
|---|---|
Molecular Weight |
286.39 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methyl-4-(3-methylbutyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H22N2O3S/c1-9(2)4-5-12-10(3)14-15(13(12)16)11-6-7-19(17,18)8-11/h9,11,14H,4-8H2,1-3H3 |
InChI Key |
SKWQRQNZJBOKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Sulfone-Functionalized Hydrazines
The primary route involves cyclocondensation of a β-keto ester bearing a 3-methylbutyl group with 3-hydrazineyltetrahydrothiophene-1,1-dioxide. This method, adapted from GIRK1/2 activator syntheses, proceeds as follows:
Step 1: Synthesis of 3-(3-Methylbutyl)ethyl Acetoacetate
Ethyl acetoacetate undergoes alkylation at the central carbon using 1-bromo-3-methylbutane under basic conditions (K₂CO₃, DMF, 60°C, 12 h). The product is purified via fractional distillation (yield: 78%).
Step 2: Cyclocondensation with 3-Hydrazineyltetrahydrothiophene-1,1-Dioxide
The β-keto ester reacts with the hydrazine derivative in refluxing acetic acid/ethanol (3:1 v/v), forming the pyrazole core. The 3-methylbutyl group occupies the 4-position, while the ester group resides at the 5-position (yield: 85%).
Step 3: Hydrolysis and Decarboxylation
The 5-ester is saponified using LiOH (THF/H₂O, rt, 4 h) to the carboxylic acid, followed by decarboxylation in H₂SO₄ (60°C, 2 h) to yield the 5-ol.
Table 1: Key Reaction Parameters and Yields
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12 h | 78 | 92 |
| Cyclocondensation | AcOH/EtOH, reflux, 8 h | 85 | 95 |
| Decarboxylation | H₂SO₄, 60°C, 2 h | 91 | 97 |
Post-Cyclization Functionalization
An alternative approach modifies pre-formed pyrazoles through alkylation and oxidation:
Step 1: Synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-amine
Cyclocondensation of β-keto nitriles with the hydrazine derivative yields a 5-aminopyrazole intermediate (yield: 82%).
Step 2: Diazotization and Hydrolysis
The 5-amino group is converted to a hydroxyl via diazotization (NaNO₂, HCl, 0°C) followed by hydrolysis (H₂O, 70°C, 1 h). This method achieves moderate yields (65%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Cyclocondensation efficiency varies with solvent polarity. Ethanol/acetic acid (3:1) outperforms DMF or THF, enhancing reaction rate and yield (85% vs. 72% in THF). Catalytic amounts of p-toluenesulfonic acid (10 mol%) further improve regioselectivity for the 4-(3-methylbutyl) isomer.
Temperature Control in Decarboxylation
Decarboxylation at 60°C minimizes decomposition, whereas temperatures >80°C induce sulfone ring-opening side products.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O gradient) confirms >97% purity, with retention time = 8.2 min.
Comparative Analysis of Methodologies
Table 2: Route Comparison
| Parameter | Cyclocondensation Route | Post-Functionalization Route |
|---|---|---|
| Total Yield (%) | 62 | 53 |
| Steps | 3 | 4 |
| Scalability | High | Moderate |
| Byproduct Formation (%) | <5 | 12 |
The cyclocondensation route is favored for scalability and lower byproduct generation, though it requires precise control of decarboxylation conditions .
Chemical Reactions Analysis
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups on the pyrazol and dioxidotetrahydrothiophen rings.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for treating inflammatory diseases. Molecular docking studies have indicated its potential as a lead compound for further optimization in anti-inflammatory drug development .
- Antioxidant Activity : The pyrazole structure is known for its antioxidant properties. Compounds containing pyrazole rings can enhance the body's antioxidant defenses by increasing the activity of antioxidant enzymes and reducing lipid peroxidation .
- Antimicrobial and Anticancer Effects : The compound's structure may allow it to target specific enzymes involved in DNA synthesis, potentially leading to antimicrobial and anticancer activities. Similar compounds have shown effectiveness against thymidylate synthase, an enzyme critical for DNA replication .
Case Studies
Several studies have highlighted the applications of similar compounds with related structures:
- Anti-inflammatory Study : A study demonstrated that derivatives similar to this compound showed significant inhibition of 5-LOX, suggesting that structural modifications can enhance anti-inflammatory potency .
- Antimicrobial Research : Research involving 1,3,4-oxadiazole derivatives indicated promising results in inhibiting microbial growth, with IC50 values suggesting strong activity against specific pathogens .
- Cancer Research : Compounds targeting thymidylate synthase have been shown to possess anticancer properties. The structural similarities with the current compound warrant further exploration into its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as GIRK channels. These channels play a key role in regulating cellular excitability and are implicated in various conditions, including pain perception, epilepsy, and anxiety . The compound’s ability to activate these channels is attributed to its unique structure, which allows it to bind selectively and modulate channel activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogs from the literature:
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s 3-methylbutyl group (logP ≈ 3.5 estimated) provides higher lipophilicity compared to naphthylmethyl (logP ≈ 4.2) and phenethyl (logP ≈ 3.0) analogs. This may enhance tissue penetration but reduce aqueous solubility .
- Aryl substituents (e.g., naphthyl, phenethyl) introduce planar aromatic systems, favoring π-π interactions with biological targets, whereas aliphatic chains prioritize hydrophobic binding pockets .
Hydrogen-Bonding and Tautomerism: The 5-hydroxyl group in the target compound can act as a hydrogen-bond donor/acceptor, similar to pyrazol-5-ones in , which exhibit enol-keto tautomerism influencing crystal packing and reactivity . Sulfone oxygen atoms in the dioxidotetrahydrothiophene group provide additional hydrogen-bond acceptors, enhancing binding affinity compared to non-sulfone analogs (e.g., thiophene derivatives) .
Biological Activity Trends :
- Pyrazole derivatives with bulky 4-position substituents (e.g., naphthylmethyl) show enhanced cytotoxicity in cancer cell lines, likely due to intercalation or kinase inhibition .
- Branched alkyl chains (e.g., 3-methylbutyl) may improve metabolic stability by resisting oxidative degradation compared to linear chains .
Synthetic Considerations :
- The target compound’s synthesis likely involves Ullmann-type coupling (as in ) or nucleophilic substitution to introduce the 3-methylbutyl group, followed by oxidation to form the sulfone .
- In contrast, aryl-substituted analogs (e.g., naphthyl) require transition-metal-catalyzed cross-coupling, increasing synthetic complexity .
Biological Activity
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C14H21N3O3S
Molecular Weight : 311.40 g/mol
CAS Number : 956794-42-6
The compound features a unique structure that includes a tetrahydrothiophene ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O3S |
| Molecular Weight | 311.40 g/mol |
| CAS Number | 956794-42-6 |
| Boiling Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro tests indicated that similar compounds exhibit significant inhibition of cancer cell proliferation. For example, compounds with structural similarities demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that they may act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Research indicates that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models. The mechanisms often involve the inhibition of specific kinases involved in inflammatory signaling pathways .
Antioxidant Activity
The antioxidant capabilities of this compound are also noteworthy. Similar compounds have shown effectiveness in various antioxidant assays, including ABTS and FRAP tests, indicating their potential to mitigate oxidative stress-related damage in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Binding : The compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Kinase Inhibition : It may inhibit kinases involved in inflammatory pathways, reducing cytokine production.
- Radical Scavenging : The presence of specific functional groups allows for effective scavenging of free radicals.
| Mechanism | Description |
|---|---|
| Tubulin Binding | Disruption of microtubule dynamics leading to cell cycle arrest |
| Kinase Inhibition | Reduction of pro-inflammatory cytokine production |
| Radical Scavenging | Neutralization of free radicals |
Study 1: Anticancer Activity
In a study evaluating the anticancer effects of similar pyrazole derivatives, researchers found that specific modifications at the N1 position significantly influenced antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells. The most active compounds exhibited over 50% growth inhibition at low concentrations, indicating their potential as therapeutic agents .
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds could effectively inhibit LPS-induced TNF-alpha release in murine models. This suggests that structural modifications could enhance therapeutic efficacy against inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. A common approach includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters under reflux in ethanol .
- Step 2 : Functionalization of the tetrahydrothiophene moiety, followed by sulfone oxidation using oxidizing agents like HO/AcOH or KMnO to introduce the 1,1-dioxide group .
- Step 3 : Alkylation at the 4-position using 3-methylbutyl halides under basic conditions (e.g., NaH/DMF) . Yields are optimized by controlling reaction time (2–6 hours) and temperature (80–100°C) .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- X-ray crystallography : Single-crystal analysis using SHELXL for refinement to determine bond lengths, angles, and supramolecular packing .
- Spectroscopy : H/C NMR to verify substitution patterns, particularly the sulfone group (δ ~3.5–4.0 ppm for SO adjacent protons) and pyrazole ring protons (δ ~6.0–7.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during alkylation at the pyrazole 4-position?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, improving alkylation efficiency .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) or KI to accelerate halide displacement .
- Temperature control : Gradual heating (60–80°C) prevents side reactions like over-alkylation . Contradictions in yield data (e.g., 40–85%) often arise from impurities in starting materials, necessitating pre-purification via column chromatography .
Q. How can hydrogen bonding inconsistencies in crystal structures be resolved?
Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., rings) and distinguish intra- vs. intermolecular interactions . For example:
- The pyrazole -OH group often forms O–H···N bonds with adjacent heterocycles, while sulfone oxygen atoms participate in weaker C–H···O interactions .
- Discrepancies in reported bond distances (e.g., 2.8–3.2 Å for O···H–N) may arise from temperature-dependent lattice effects, requiring low-temperature crystallography for resolution .
Q. What methodologies guide the design of derivatives for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 3-methylbutyl chain with branched/linear alkyl groups (e.g., isopentyl, cyclohexylmethyl) to assess hydrophobicity effects .
- Bioisosteric replacement : Substitute the tetrahydrothiophene sulfone with a cyclopentane sulfonamide to evaluate metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on the pyrazole-OH and sulfone moieties as hydrogen-bond donors/acceptors .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Challenge 1 : Poor solubility in common solvents. Solution : Use mixed solvents (e.g., DMF/EtOH) for slow vapor diffusion .
- Challenge 2 : Polymorphism due to flexible 3-methylbutyl chain. Solution : Annealing crystals at 50–60°C to isolate the most stable form .
- Challenge 3 : Twinning in sulfone-containing analogs. Solution : Refinement using SHELXL’s TWIN/BASF commands to model overlapping lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
